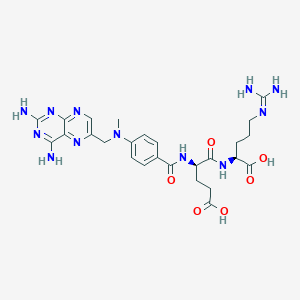

Methotrexate-alpha-arginine

Description

Methotrexate-alpha-arginine is a chemically modified derivative of methotrexate (MTX), a well-established antifolate agent widely used in autoimmune diseases (e.g., rheumatoid arthritis) and oncology. The conjugation of alpha-arginine to methotrexate aims to enhance pharmacokinetic properties, such as solubility, cellular uptake, or reduced toxicity, while retaining its primary mechanism of action—inhibition of dihydrofolate reductase (DHFR) and disruption of nucleotide synthesis . MTX has a molecular weight of 454.4 g/mol (anhydrous) and is administered via oral, subcutaneous, or intravenous routes, with efficacy and toxicity profiles influenced by genetic polymorphisms (e.g., in the MTHFR gene) .

Propriétés

Numéro CAS |

129921-89-7 |

|---|---|

Formule moléculaire |

C26H34N12O6 |

Poids moléculaire |

610.6 g/mol |

Nom IUPAC |

(4R)-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C26H34N12O6/c1-38(12-14-11-32-21-19(33-14)20(27)36-26(30)37-21)15-6-4-13(5-7-15)22(41)34-16(8-9-18(39)40)23(42)35-17(24(43)44)3-2-10-31-25(28)29/h4-7,11,16-17H,2-3,8-10,12H2,1H3,(H,34,41)(H,35,42)(H,39,40)(H,43,44)(H4,28,29,31)(H4,27,30,32,36,37)/t16-,17+/m1/s1 |

Clé InChI |

JXNOYJVKQNZUFW-SJORKVTESA-N |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O |

SMILES isomérique |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES canonique |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O |

Autres numéros CAS |

129921-89-7 |

Séquence |

XER |

Synonymes |

methotrexate-alpha-arginine methotrexate-alpha-arginine hydrochloride, (L-Arg, D-Gln)-isomer methotrexate-alpha-arginine hydrochloride, (L-Arg, L-Gln)-isomer methotrexate-alpha-arginine, (L-Arg, DL-Gln)-isomer methotrexate-alpha-arginine, (L-Arg, L-Gln)-isomer MTX-Arg |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

- Methotrexate (MTX): The parent compound inhibits DHFR, impairing DNA synthesis. It is a cornerstone in rheumatoid arthritis (RA) treatment, often combined with biologics like TNF inhibitors.

- Pemetrexed : A multitargeted antifolate used in oncology (e.g., lung cancer). Unlike MTX, it inhibits thymidylate synthase and glycinamide ribonucleotide formyltransferase, offering broader antineoplastic activity but similar folate-antagonist toxicity .

- Hydroxychloroquine : An antimalarial repurposed for RA. Unlike MTX, it modulates lysosomal pH and immune signaling (e.g., TLR inhibition) but lacks direct antifolate effects. A 2012 study found MTX superior in reducing RA disease activity (DAS28 score: 3.2 vs. 4.1 for hydroxychloroquine) .

Combination Therapies

- Tofacitinib + MTX: Tofacitinib (a JAK inhibitor) combined with MTX showed a 52% ACR50 response rate in TNF-inhibitor-resistant RA patients, compared to 28% for MTX monotherapy .

- Biologics (e.g., Adalimumab): MTX synergizes with TNF inhibitors to slow radiographic progression in RA.

Pharmacogenomic Considerations

- MTHFR C677T Polymorphism: Patients with the TT genotype exhibit 30% higher hepatotoxicity risk with MTX compared to CC genotypes.

Toxicity and Monitoring

*Note: this compound’s toxicity profile is hypothesized based on arginine’s role in mitigating oxidative stress, but clinical evidence is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.